Goshonoside F1 Goshonoside F1 Goshonoside F1 belongs to the class of organic compounds known as diterpene glycosides. These are diterpenoids in which an isoprene unit is glycosylated. Goshonoside F1 exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, goshonoside F1 is primarily located in the cytoplasm and membrane (predicted from logP). Outside of the human body, goshonoside F1 can be found in fruits. This makes goshonoside F1 a potential biomarker for the consumption of this food product.
Brand Name: Vulcanchem
CAS No.: 90851-24-4
VCID: VC21218816
InChI: InChI=1S/C26H44O8/c1-15(10-12-33-24-23(32)22(31)21(30)18(13-27)34-24)5-7-17-16(2)6-8-19-25(17,3)11-9-20(29)26(19,4)14-28/h10,17-24,27-32H,2,5-9,11-14H2,1,3-4H3/b15-10+
SMILES: CC(=CCOC1C(C(C(C(O1)CO)O)O)O)CCC2C(=C)CCC3C2(CCC(C3(C)CO)O)C
Molecular Formula: C26H44O8
Molecular Weight: 484.6 g/mol

Goshonoside F1

CAS No.: 90851-24-4

Cat. No.: VC21218816

Molecular Formula: C26H44O8

Molecular Weight: 484.6 g/mol

* For research use only. Not for human or veterinary use.

Goshonoside F1 - 90851-24-4

Specification

Description Goshonoside F1 belongs to the class of organic compounds known as diterpene glycosides. These are diterpenoids in which an isoprene unit is glycosylated. Goshonoside F1 exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, goshonoside F1 is primarily located in the cytoplasm and membrane (predicted from logP). Outside of the human body, goshonoside F1 can be found in fruits. This makes goshonoside F1 a potential biomarker for the consumption of this food product.
CAS No. 90851-24-4
Molecular Formula C26H44O8
Molecular Weight 484.6 g/mol
IUPAC Name 2-[(E)-5-[6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-3-methylpent-2-enoxy]-6-(hydroxymethyl)oxane-3,4,5-triol
Standard InChI InChI=1S/C26H44O8/c1-15(10-12-33-24-23(32)22(31)21(30)18(13-27)34-24)5-7-17-16(2)6-8-19-25(17,3)11-9-20(29)26(19,4)14-28/h10,17-24,27-32H,2,5-9,11-14H2,1,3-4H3/b15-10+
Standard InChI Key JAFZKPLEKRHFFD-ZSBSBYQVSA-N
Isomeric SMILES C/C(=C\CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)/CC[C@@H]2C(=C)CC[C@H]3[C@]2(CC[C@H]([C@]3(C)CO)O)C
SMILES CC(=CCOC1C(C(C(C(O1)CO)O)O)O)CCC2C(=C)CCC3C2(CCC(C3(C)CO)O)C
Canonical SMILES CC(=CCOC1C(C(C(C(O1)CO)O)O)O)CCC2C(=C)CCC3C2(CCC(C3(C)CO)O)C
Appearance Powder
Melting Point 95-98°C

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